Methyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate
Overview
Description
Methyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate: is a chemical compound with the molecular formula C9H12N2O2. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science .
Mechanism of Action
Target of Action
Methyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate is a compound that belongs to the class of imidazole derivatives . Imidazole derivatives have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .
Mode of Action
Imidazole derivatives, in general, are known to interact with various biological targets due to their broad range of chemical and biological properties . The specific interactions and resulting changes would depend on the specific targets of this compound.
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that this compound may affect multiple biochemical pathways .
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, suggesting that this compound may have multiple effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Debus-Radziszewski Synthesis: This method involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Wallach Synthesis: This method uses the reaction of o-phenylenediamine with aldehydes and ketones in the presence of an oxidizing agent.
From Dehydrogenation of Imidazolines: This method involves the dehydrogenation of imidazolines using various dehydrogenating agents.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized versions of the above-mentioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed:
Oxidation Products: Various oxidized derivatives depending on the oxidizing agent used.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: : In biological research, the compound is used to study the interactions between small molecules and biological macromolecules. It is also used in the development of new drugs and therapeutic agents .
Industry: : In the industrial sector, the compound is used in the production of materials with specific properties, such as polymers and coatings .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate .
- 1,2-diaryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole .
Comparison
- Methyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate is unique due to its specific methyl ester functional group, which can influence its reactivity and biological activity compared to similar compounds with different substituents .
- The presence of the methyl ester group can also affect the compound’s solubility, stability, and overall pharmacokinetic properties .
This compound , covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
Methyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate is a prominent member of the benzimidazole family, known for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
- Chemical Structure : this compound has the molecular formula and features a fused bicyclic system that includes an imidazole ring and a benzene ring.
- Molecular Weight : Approximately 168.20 g/mol.
This compound exhibits its biological effects primarily through interactions with various biological targets:
- Target Proteins : The compound may interact with enzymes and receptors due to its structural properties. Research indicates that similar imidazole derivatives can act on cyclooxygenase (COX) enzymes and tubulin, which are critical in inflammatory and cancer pathways .
Biochemical Pathways
The compound's interactions can influence several biochemical pathways:
- Anti-inflammatory Pathways : By inhibiting COX enzymes, it may reduce inflammation.
- Anticancer Activity : Some studies suggest that it may inhibit cell proliferation in cancer cell lines, possibly through tubulin inhibition.
Biological Activities
The biological activities of this compound include:
- Antimicrobial Activity : Exhibits potential against various bacterial strains.
- Anticancer Properties : Shown to inhibit growth in certain cancer cell lines.
- Anti-inflammatory Effects : Potential to reduce inflammation through COX inhibition.
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
Ethyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate | Similar core structure | Moderate antimicrobial activity |
Methyl 4-(trifluoromethyl)benzimidazole | Enhanced lipophilicity | Increased anticancer activity |
1-Methylbenzimidazole | Lacks tetrahydro structure | Lower biological activity |
The unique methyl ester group in this compound enhances its solubility and bioavailability compared to its analogs .
Case Studies and Research Findings
-
Anticancer Studies :
- A study demonstrated that this compound significantly inhibited the growth of human cancer cell lines with IC50 values comparable to established chemotherapeutics.
-
Inflammation Models :
- In animal models of inflammation, this compound showed a reduction in edema and inflammatory markers when administered at therapeutic doses.
- Molecular Docking Studies :
Properties
IUPAC Name |
methyl 4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-9(12)6-2-3-7-8(4-6)11-5-10-7/h5-6H,2-4H2,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLAMGHGLJXZLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2=C(C1)NC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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